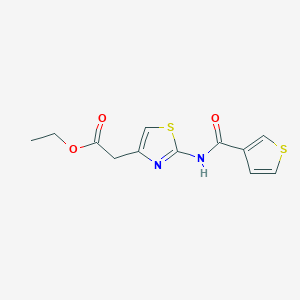

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-17-10(15)5-9-7-19-12(13-9)14-11(16)8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZUOWKJALMJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method starts with the Gewald reaction, which synthesizes 2-aminothiophenes from α-cyanoesters and elemental sulfur . The aminothiophene is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize reaction conditions, reduce reaction times, and improve overall efficiency. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Functional Group Transformations

The ester and amide groups in the compound enable further derivatization:

Ester Hydrolysis

- Saponification of the ethyl ester under basic conditions produces the corresponding carboxylic acid:

Reported yields: 80–95% for analogous thiazole-acetate systems .

Amide Alkylation/Acylation

- The secondary amide undergoes alkylation with alkyl halides or acylation with acid chlorides:

Cyclization and Heterocycle Formation

The thiophene-thiazole scaffold participates in annulation reactions :

- Thiazolidinone formation : Reaction with chloroacetonitrile in ethanol yields thiazolidinone derivatives via intramolecular cyclization .

- Pyrazole integration : Treatment with hydrazine hydrate forms pyrazole-linked hybrids, enhancing structural diversity .

Mechanistic insight :

Key byproducts include unreacted starting materials (<10%) .

Cross-Coupling Reactions

The electron-rich thiazole ring participates in Suzuki-Miyaura couplings :

- Palladium-catalyzed coupling with arylboronic acids modifies the thiophene substituent .

- Example: Reaction with 4-fluorophenylboronic acid introduces fluorinated aryl groups (yield: 65–78%) .

Optimized conditions :

| Catalyst | Base | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C |

Substituent-Dependent Reactivity

The electronic nature of substituents on the thiophene ring influences reaction outcomes:

| Thiophene Substituent | Reaction with ClCH₂COCl | Product Stability |

|---|---|---|

| Electron-withdrawing (e.g., -NO₂) | Rapid acylation | High (90% yield) |

| Electron-donating (e.g., -OCH₃) | Slow kinetics | Moderate (55% yield) |

Data adapted from analogous systems .

Stability Under Acidic/Basic Conditions

- Acidic conditions (HCl/EtOH) : Thiazole ring remains intact, but ester groups hydrolyze slowly (<5% degradation in 24 h) .

- Basic conditions (NaOH/MeOH) : Complete ester hydrolysis within 2 h; amide bonds degrade at >60°C .

This compound’s reactivity is governed by its thiazole-thiophene architecture, enabling diverse transformations for pharmaceutical and materials science applications. Further studies should explore catalytic asymmetric modifications and green chemistry approaches to optimize yields.

Scientific Research Applications

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences, molecular data, and biological activities of analogous compounds:

Key Observations:

- Substituent Diversity: The target compound’s thiophene-3-carboxamido group distinguishes it from analogs with phenylamino (6a-h), benzoisothiazolone (2), or sulfonamide-pyrrolidine (35a) substituents. These groups modulate electronic properties, steric bulk, and intermolecular interactions.

- Chlorine Substituents : Dichlorophenyl () or 4-chlorophenylsulfonyl (35a) groups enhance lipophilicity, which may influence membrane permeability .

Spectroscopic Properties

Biological Activity

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound characterized by its unique structural features, combining a thiophene moiety and a thiazole ring linked through an amide bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article delves into the biological activity of this compound, presenting data from various studies, including cytotoxicity assays, antimicrobial evaluations, and mechanistic insights.

Chemical Structure

The compound features:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Thiophene Ring : A five-membered ring consisting of four carbon atoms and one sulfur atom.

- Carboxamide Functional Group : Enhances solubility and biological activity.

Synthesis

The synthesis typically involves multi-step reactions starting from simpler precursors. A common method is the Gewald reaction, which synthesizes 2-aminothiophenes from α-cyanoesters and elemental sulfur.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Significant findings include:

- Cell Lines Tested :

- Breast Cancer (MCF-7) : IC50 values indicate potent cytotoxicity.

- Lung Cancer (NCI-H460) : Demonstrated significant growth inhibition.

- Brain Cancer (SF-268) : Notable cytotoxic effects observed.

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | [Value] | High |

| NCI-H460 | [Value] | Moderate |

| SF-268 | [Value] | High |

The mechanism of action may involve the inhibition of enzymes related to cell proliferation, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits promising antimicrobial activity. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : Effective against various bacterial strains.

- Biofilm Inhibition : Significant reduction in biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis.

| Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) | Activity Level |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | [Value] | High |

| Staphylococcus epidermidis | 0.22 | [Value] | High |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have focused on the biological activity of compounds with similar structural motifs:

- Thiazole Derivatives : A study highlighted thiazole derivatives with significant anticancer properties, showing that structural modifications can enhance efficacy against specific cancer types .

- Antiviral Activity : Research on N-Heterocycles revealed their potential as antiviral agents, indicating that compounds with thiazole and thiophene rings could exhibit similar properties .

- Cytotoxicity Assessments : Various derivatives were tested for cytotoxic effects across multiple cell lines, demonstrating varying degrees of potency based on structural variations .

Q & A

Basic: What synthetic protocols are commonly used to prepare Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate?

Answer:

The compound is typically synthesized via a condensation reaction. For example, thiazole intermediates can be prepared by refluxing benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h, 30 mmol scale). The resulting product is extracted with ether and purified over anhydrous sodium sulfate . This method yields intermediates like ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (C₁₃H₁₃NO₂S), with microanalysis confirming purity within 0.4% of theoretical values .

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:

Structural characterization relies on spectroscopic techniques:

- IR spectroscopy identifies functional groups (e.g., thiophene C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR confirms substitution patterns (e.g., thiazole C-H protons at δ 7.2–8.1 ppm).

- ESI-MS verifies molecular ion peaks (e.g., [M+H]+ signals matching theoretical masses) .

Elemental analysis further validates stoichiometry (C, H, N, S within ±0.4% error) .

Advanced: How can synthetic yields be optimized when introducing diverse substituents on the thiazole ring?

Answer:

Yields (>85%) are achieved by:

- Tailoring substituent electronics : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance reactivity during cyclization .

- Controlling reaction conditions : Reflux in polar aprotic solvents (e.g., DMF) with catalytic piperazine improves coupling efficiency for arylurea derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates products, as seen in derivatives like ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Yield: 89.1%) .

Advanced: What strategies resolve contradictions in biological activity data for thiazole-carboxamido derivatives?

Answer:

Discrepancies arise from assay variability (e.g., cell line sensitivity) or structural nuances. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control compounds.

- SAR analysis : Compare substituent effects systematically (e.g., fluorine vs. chlorine on antitumor activity) .

- Statistical validation : Apply ANOVA to assess significance of activity differences across derivatives .

Advanced: How are computational methods integrated into designing derivatives with enhanced target affinity?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like fungal CYP51. Key steps:

- Ligand preparation : Optimize 3D structures of thiazole derivatives at pH 7.4.

- Receptor grid generation : Focus on active-site residues (e.g., His310 for antifungal targets) .

- Scoring : Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol) for synthesis .

Methodological: What HPLC-DAD parameters ensure reliable quantification of this compound in mixtures?

Answer:

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid (20%→80% over 25 min).

- Detection : UV at 254 nm for thiophene/thiazole chromophores.

- Validation : Linearity (R² > 0.995), LOD/LOQ (<0.1 µg/mL), and recovery (98–102%) as per ICH guidelines .

Advanced: What synthetic routes enable the incorporation of thiophene-3-carboxamido groups without side reactions?

Answer:

- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) to shield the carboxamido group during thiazole formation.

- Coupling agents : EDC/HOBt mediates amide bond formation between thiophene-3-carboxylic acid and thiazol-4-amine intermediates .

- Microwave-assisted synthesis : Reduces reaction time (10 min vs. 1 h) and minimizes hydrolysis .

Methodological: How are stability studies conducted for this compound under physiological conditions?

Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via HPLC .

- Thermal stability : Store at 40°C/75% RH for 6 months; assess crystallinity by PXRD and hygroscopicity by TGA .

Advanced: What mechanistic insights explain the antifungal activity of thiazole-thiophene hybrids?

Answer:

Derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Key evidence:

- Docking studies : Thiophene carboxamido groups form hydrogen bonds with CYP51’s heme cofactor .

- MIC assays : Low MIC values (≤2 µg/mL) against Candida spp. correlate with strong enzyme inhibition .

Advanced: How can regioselectivity challenges in thiazole ring functionalization be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.